molecular formula C16H10Cl3N3O2S B409061 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 336179-97-6

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B409061
CAS No.: 336179-97-6
M. Wt: 414.7g/mol
InChI Key: ADSHMYXNUOUYMU-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-mercapto-5-(2-chlorophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with N-(3,5-dichlorophenyl)acetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and oxadiazole-sulfanyl linkage make it a versatile compound for various applications.

Properties

CAS No.

336179-97-6

Molecular Formula

C16H10Cl3N3O2S

Molecular Weight

414.7g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10Cl3N3O2S/c17-9-5-10(18)7-11(6-9)20-14(23)8-25-16-22-21-15(24-16)12-3-1-2-4-13(12)19/h1-7H,8H2,(H,20,23)

InChI Key

ADSHMYXNUOUYMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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